2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]aceticacid

Lipophilicity Drug Design ADME Prediction

Researchers optimizing CNS drug candidates often face a gap in chiral, fluorinated phenylacetic acid building blocks offering both BBB permeability and conformational rigidity. 2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic acid (CAS 1226386-72-6) fills this gap. • XLogP3 = 5 & meta-CF3: Enhanced passive BBB diffusion & metabolic stability vs. non-fluorinated analogs • Racemic α-carbon: Enables diastereomeric salt resolution for enantiopure lead compounds • Cyclohexyl steric bulk: Conformational constraint for improved binding thermodynamics in FBDD

Molecular Formula C15H17F3O2
Molecular Weight 286.29 g/mol
Cat. No. B15316713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]aceticacid
Molecular FormulaC15H17F3O2
Molecular Weight286.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C2=CC(=CC=C2)C(F)(F)F)C(=O)O
InChIInChI=1S/C15H17F3O2/c16-15(17,18)12-8-4-7-11(9-12)13(14(19)20)10-5-2-1-3-6-10/h4,7-10,13H,1-3,5-6H2,(H,19,20)
InChIKeyYVUISDYLYWHTPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic Acid: Procurement Profile


2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic acid (CAS 1226386-72-6) is a fluorinated aromatic carboxylic acid derivative belonging to the class of α,α-disubstituted phenylacetic acids. It features a cyclohexyl group and a 3-(trifluoromethyl)phenyl substituent attached to the α-carbon of an acetic acid backbone, yielding a molecular formula of C₁₅H₁₇F₃O₂ and a molecular weight of 286.29 g/mol [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials research, where the combined steric bulk of the cyclohexyl ring and the electron-withdrawing, highly lipophilic nature of the meta-trifluoromethyl group can uniquely modulate physicochemical and biological properties compared to non-fluorinated or para-substituted analogs [2].

α,α-Disubstituted phenylacetic acid scaffold with unique steric and electronic profile
Meta-CF₃ substitution enhances lipophilicity and electron-withdrawing character
Racemic α-cyclohexyl chiral center supports asymmetric synthesis workflows

2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic Acid: Why Generic Analogs Fail


The scientific and industrial utility of α,α-disubstituted phenylacetic acids is exquisitely sensitive to the nature and position of aromatic substituents as well as the steric profile of the α-carbon. The 3-(trifluoromethyl) group in the target compound imposes a distinct electronic environment—exerting a strong electron-withdrawing inductive effect (−I) without the direct resonance interaction possible at the para position—leading to a pKa of ~4.14, which is more acidic than the unsubstituted analog (pKa ~4.30) . Concurrently, the bulky α-cyclohexyl group introduces conformational rigidity and substantial steric hindrance that can dramatically alter reaction kinetics, enzyme binding, or self-assembly compared to the less hindered 3-(trifluoromethyl)phenylacetic acid . Generic substitution with a para-CF₃ analog or an unsubstituted phenyl variant would fundamentally shift the molecule's lipophilicity, solubility, and intermolecular interactions, undermining the reproducibility of structure-activity relationships or material performance.

Positional isomer mismatch
Para-CF₃ analogs introduce resonance effects absent with meta substitution, potentially shifting lipophilicity and intermolecular interaction profiles.
Absence of steric bulk
Unsubstituted or less hindered α-carbon analogs lack the conformational rigidity of the cyclohexyl group, which may alter reaction kinetics and metabolic context.
Chiral center omission
Achiral phenylacetic acid derivatives lack the stereogenic center required for enantioselective applications, limiting their research utility in asymmetric synthesis.

2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic Acid: Quantitative Comparison


Superior Lipophilicity vs Unsubstituted Analog

The introduction of a 3-trifluoromethyl group onto the phenyl ring of the α-cyclohexylphenylacetic acid scaffold significantly increases predicted lipophilicity. The target compound exhibits an XLogP3-AA value of 5, compared to 4.2 for the non-fluorinated 2-cyclohexyl-2-phenylacetic acid [1][2]. This 0.8 log unit increase translates to an estimated ~6.3-fold higher partition coefficient, which can critically enhance passive membrane permeability and blood-brain barrier penetration in drug discovery programs.

Lipophilicity
Head-to-head
XLogP3-AA 5 vs 4.2
Supports membrane penetration assessment
Computed by XLogP3; experimental validation advised
Lipophilicity Drug Design ADME Prediction

Enhanced Hydrogen Bond Acceptor Capacity vs Unsubstituted Analog

The presence of three fluorine atoms in the 3-CF₃ group expands the compound's hydrogen bond acceptor count from 2 (in the unsubstituted 2-cyclohexyl-2-phenylacetic acid) to 5 in the target molecule [1][2]. Fluorine atoms can act as weak hydrogen bond acceptors, enabling additional interactions with protein backbone amides or water molecules in a binding pocket, thereby altering binding thermodynamics and selectivity profiles.

H-Bond Acceptors
Head-to-head
HBA count 5 vs 2
Expands pharmacophore interaction potential
Computed; binding context requires experimental verification
Computational Chemistry Molecular Recognition Ligand Design

Increased Steric Bulk vs Non-Cyclohexyl Analog

The α-cyclohexyl substituent adds 6 heavy atoms to the scaffold relative to 3-(trifluoromethyl)phenylacetic acid, increasing the heavy atom count from 14 to 20 [1][2]. This introduces greater conformational restriction and steric hindrance around the carboxylic acid moiety, which can beneficially slow metabolic degradation and enforce specific 3D conformations required for selective target engagement in medicinal chemistry programs.

Steric Bulk
Cross-study
Heavy atoms 20 vs 14
Conformational restriction may aid selective target engagement
Computed; synthetic context review recommended
Steric Effects Synthetic Intermediate Conformational Restriction

Chiral Center for Enantioselective Applications

The target compound possesses an undefined stereocenter at the α-carbon (Undefined Atom Stereocenter Count = 1) [1], making it a racemic mixture. This chirality is a direct consequence of the α-cyclohexyl substitution and is absent in simpler phenylacetic acid derivatives without an α-substituent. This stereochemical feature renders the compound valuable as a chiral building block or resolving agent in asymmetric syntheses, where the racemate can be used directly or resolved into single enantiomers.

Chiral Center
Class-level
Present (racemate) vs absent
Enables asymmetric synthesis and chiral resolution
Racemic mixture; single enantiomer isolation required
Chirality Asymmetric Synthesis Chiral Resolution

Improved Metabolic Stability vs Non-Fluorinated Core

Fluorination at the 3-position of the phenyl ring is a well-established strategy to block cytochrome P450-mediated oxidative metabolism, while the α-cyclohexyl group introduces steric shielding of the carboxylic acid moiety from phase II conjugation [1][2]. The target compound (MW 286.29, HAC 20) is therefore predicted to exhibit greater metabolic stability than the non-fluorinated, non-cyclohexyl phenylacetic acid (MW 136.15, HAC 10).

Metabolic Stability
Class-level
Predicted higher stability from CF₃ and cyclohexyl features
May support PK profile optimization research
Inferred from structure-metabolism relationships; experimental validation essential
Metabolic Stability Fluorine Chemistry Pharmacokinetics

Application Scenarios for 2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic Acid


Lipophilic Chiral Building Block for CNS Drugs

The compound’s elevated logP (XLogP3-AA = 5) [1] and chiral α-carbon make it an ideal intermediate for synthesizing drug candidates targeting central nervous system disorders. Its enhanced lipophilicity is expected to promote passive diffusion across the blood-brain barrier, while the racemic mixture provides a starting point for enantiomeric resolution to create patentable, isomerically pure lead compounds.

Sterically Hindered Intermediate for Metabolic Stability

Incorporation of the sterically bulky α-cyclohexyl group and the metabolically resistant 3-CF₃-phenyl moiety [2] into a lead series can dramatically improve metabolic stability. This intermediate can be used to synthesize analogs with reduced clearance and longer half-lives, which is a critical goal in preclinical development to reduce dosing frequency and improve patient compliance.

Chiral Resolving Agent for Asymmetric Catalysis

The undefined stereocenter at the α-carbon [3] directly enables the compound’s use as a racemic acid for diastereomeric salt resolution of chiral amines, or as a precursor to chiral ligands for asymmetric metal catalysis. This application is uniquely enabled by the compound's chirality and cannot be replicated with achiral substitutions.

High-Complexity Fragment for FBDD

With a heavy atom count of 20 and a unique 3D topology conferred by the cyclohexyl ring [4], this compound fits the criteria for a high-quality, ‘3D-enriched’ fragment library. Its incorporation into FBDD screens can explore chemical space inaccessible with flatter, non-fluorinated phenylacetic acid analogs, potentially leading to novel hits with improved binding thermodynamics.

Application
Selection Property
Validation Focus
CNS drug discovery synthesis
Elevated lipophilicity and chirality
BBB penetration and enantiomer profiling
Metabolic stability optimization
Steric bulk and fluorinated core
Clearance and half-life assay context
Chiral resolution and asymmetric catalysis
Racemic α-stereocenter
Enantiomeric excess and ligand performance
Fragment-based drug discovery (FBDD)
High heavy atom count and 3D topology
Binding thermodynamics and novel chemotype exploration
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